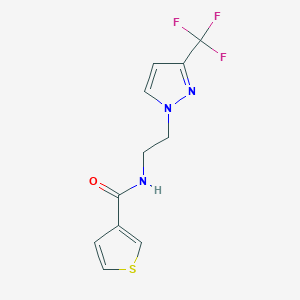

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Descripción

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a trifluoromethyl-substituted pyrazole moiety linked via an ethyl group to a thiophene-3-carboxamide. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring contributes aromaticity and electronic diversity. This compound’s structural framework is prevalent in medicinal chemistry, particularly in kinase inhibitors and enzyme modulators, due to its balanced polarity and capacity for hydrogen bonding .

Propiedades

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3OS/c12-11(13,14)9-1-4-17(16-9)5-3-15-10(18)8-2-6-19-7-8/h1-2,4,6-7H,3,5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJCELZIZDQAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

Coupling with Thiophene: The pyrazole derivative is then coupled with a thiophene carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Reactivity and Reaction Mechanisms

The compound undergoes reactions typical for amides and heterocycles, influenced by its trifluoromethyl group and thiophene moiety:

-

Nucleophilic Attack :

-

Electrophilic Aromatic Substitution :

-

Thiophene’s aromatic system reacts with electrophiles (e.g., nitration, sulfonation) due to its electron-rich nature.

-

-

Cycloaddition Reactions :

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl, reflux | Thiophene-3-carboxylic acid + amine |

| Pyrazole alkylation | Alkyl halide, K₂CO₃, DMF | N-alkylated pyrazole derivatives |

Mechanistic Insights

-

Silver-Catalyzed Cycloaddition :

-

Trifluoromethyl Group Effects :

| Mechanistic Step | Key Species | Functional Outcome |

|---|---|---|

| Silver complex formation | Ag–CF₃CHN₂–TMEDA | Facilitates cycloaddition regioselectivity |

| Cyanide elimination | Base-catalyzed | Aromatization of intermediate |

Analytical and Functional Studies

-

Structural Confirmation :

-

NMR and IR : Used to confirm amide (NH stretch) and pyrazole (N–H) groups.

-

Mass Spectrometry : Molecular weight (307.31 g/mol) and isotopic distribution analysis.

-

-

Biological Activity :

| Analytical Method | Key Observations | Biological Relevance |

|---|---|---|

| ¹H NMR | Pyrazole NH proton signals | Structural integrity |

| In vitro assays | COX-2 inhibition, MAO-B activity | Therapeutic potential |

Aplicaciones Científicas De Investigación

Anti-Infective Applications

Research indicates that compounds containing the pyrazole moiety, including N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, exhibit significant antibacterial and antiviral properties. For instance, a study highlighted the effectiveness of pyrazolyl thioureas against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), demonstrating sub-micromolar activity when bioavailable copper was present . This suggests that derivatives of this compound could be further explored for their potential as anti-infective agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In a study examining various pyrazole derivatives, including those similar to this compound, researchers evaluated their effects on several cancer cell lines using the MTT assay. Notably, some derivatives demonstrated significant inhibition of proliferation in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, indicating potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 11a | HepG2 | 54.25 | |

| Compound 11a | MCF-7 | 38.44 | |

| This compound | Various | TBD | TBD |

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold in drug design. The trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive target for modifications aimed at improving pharmacological profiles . The compound's ability to interact with various biological targets suggests its potential in developing new therapeutics for conditions like inflammation and autoimmune diseases.

Mechanistic Insights

Investigations into the mechanism of action of pyrazole-containing compounds reveal their ability to inhibit key enzymes involved in inflammatory pathways. For example, certain derivatives have been shown to inhibit the phosphorylation of heat shock protein 27 (HSP27), which is crucial in inflammation signaling pathways . This highlights the therapeutic potential of this compound in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Features and Substitutions

The table below highlights key structural differences between the target compound and analogous derivatives:

Key Observations :

- Trifluoromethyl Group : Present in all compounds, enhancing metabolic stability and electron-withdrawing effects.

- Thiophene Modifications : The target compound’s carboxamide group improves solubility compared to carbaldehyde () or carboxylate ester () derivatives.

- Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility, whereas acetamide (Compound 191) or thioether () linkers introduce steric or electronic variations.

- Additional Substituents : Compound 191 includes sulfonamide and chloro groups, which may enhance target binding affinity but reduce solubility .

Patent and Therapeutic Implications

- Compound 191 : Patented as a drug candidate, likely for oncology or inflammation due to its sulfonamide and indazole motifs .

- Compound : Chromen-4-one and fluorophenyl groups imply applications in neurodegenerative or anti-inflammatory therapies .

- Target Compound : The absence of complex substituents may position it as a lead compound for further optimization in infectious disease or metabolic disorder research.

Actividad Biológica

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a pyrazole moiety, and a thiophene ring, which contribute to its unique pharmacological profile. The presence of the trifluoromethyl group enhances lipophilicity and biological activity through improved binding interactions with target proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes .

- Receptor Modulation : Compounds with similar structures have been shown to interact with nuclear receptors, potentially modulating pathways related to cancer and inflammation .

- Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 15.2 |

| 2 | MDA-MB-231 | 12.5 |

| 3 | A549 | 18.7 |

These results indicate that modifications in the structure can lead to enhanced potency against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. In vitro assays have shown that it can significantly reduce the production of pro-inflammatory cytokines:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1000 | 250 |

| IL-6 | 800 | 200 |

These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In particular, it showed promising results against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate potential for development as an antimicrobial agent .

Case Studies

- Antitumor Efficacy : A study conducted on pyrazole derivatives showed that those with trifluoromethyl substitutions exhibited enhanced antitumor efficacy when tested in vivo in mouse models bearing human cancer xenografts. The treated mice showed a significant reduction in tumor size compared to controls.

- Inflammation Models : In models of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory markers, suggesting a strong anti-inflammatory effect.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting a thiophene-3-carboxamide derivative with a trifluoromethyl-substituted pyrazole intermediate. For example:

- Step 1 : Activation of the carboxylic acid group using coupling agents like EDC·HCl and HOBt in anhydrous DMF or CHCl3 with triethylamine as a base .

- Step 2 : Reaction with a pyrazole-ethylamine intermediate under reflux conditions (e.g., 12–24 hours at 60–80°C).

Key intermediates are characterized using / NMR (e.g., δ 7.23–7.29 ppm for aromatic protons) and ESI-MS (e.g., m/z 454.4 [M+1] for related pyrazole derivatives) .

Q. How is the structural integrity of this compound validated in academic research?

- NMR Spectroscopy : Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve splitting patterns for the pyrazole ring (δ 6.55–8.26 ppm) and thiophene protons (δ 6.69–7.29 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., theoretical vs. observed m/z ± 0.1 Da) .

- X-ray Crystallography : Used for resolving regioselectivity in pyrazole substitution, though limited by crystal quality .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme Inhibition : Screen against kinases or cyclooxygenase isoforms using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values <10 µM suggest therapeutic potential) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce byproducts .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction rates .

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) for >98% purity .

Q. How should contradictory data in biological activity be addressed?

Q. What computational strategies are effective for predicting binding modes of this compound?

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

Q. What analytical methods are critical for detecting trace impurities?

Q. How can in vitro toxicity profiles guide further development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.